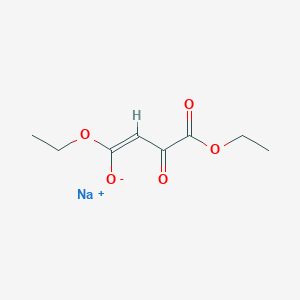
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in industrial processes and its potential in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves specific synthetic routes that ensure the purity and efficacy of the compound. The synthetic process typically involves the use of dialkyl carbonates as auxiliaries in the dewatering of fine-particle solids dispersions . This method is crucial in industries where large quantities of fine-particle solids with high water content need to be processed, such as in mining and sewage treatment plants .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to achieve high yields and purity. The process involves the reaction of specific alkyl groups under controlled conditions to produce the desired compound. The use of advanced techniques and equipment ensures that the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as dialkyl carbonates and other alkyl groups. The conditions for these reactions are carefully controlled to ensure the desired outcomes. For example, the use of specific temperatures and pressures can influence the reaction pathways and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often tailored for specific industrial or research applications, making the compound highly versatile.
Scientific Research Applications
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Additionally, the compound is used in industrial applications, such as in the production of fine-particle solids and other materials .
Mechanism of Action
The mechanism of action of sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds: sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar alkyl groups and those used in similar industrial processes .
Uniqueness: What sets this compound apart from other compounds is its specific synthetic route and its versatility in various applications. The compound’s ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and specific synthetic routes make it a compound of interest for researchers and industry professionals alike.
Properties
IUPAC Name |
sodium;(E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJXBVYNRIJRJ-GZOLSCHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(=O)OCC)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(=O)OCC)/[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














